1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine
Description
Properties
Molecular Formula |
C20H25N5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3,5-dimethyl-2-(3-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H25N5/c1-14-6-5-7-17(12-14)19-16(3)20-21-15(2)13-18(25(20)22-19)24-10-8-23(4)9-11-24/h5-7,12-13H,8-11H2,1-4H3 |
InChI Key |
ZCPWAFPDQOUOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine involves several steps:
Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring is attached to the pyrazolo[1,5-A]pyrimidine core.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: Researchers use this compound to study its effects on cellular processes and pathways.
Pharmaceutical Development: The compound’s potential therapeutic properties make it a subject of interest in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-methylpiperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivity depending on substituents at positions 2, 3, 5, and 7. Key structural analogues include:
Key Observations :
- Position 7 Substituents : The 4-methylpiperazine group in the target compound likely improves aqueous solubility compared to lipophilic groups like trifluoromethylphenyl . Morpholine derivatives (e.g., ) are synthetically versatile but may exhibit reduced bioavailability due to lower basicity compared to piperazines.
- Anticancer Activity : Glycohybrids with triazole linkages () demonstrate potent activity (IC50 < 30 µM), suggesting that polar substituents at position 7 enhance tumor cell targeting. The target compound’s piperazine group may similarly improve cellular uptake but requires empirical validation.
- Antimicrobial Activity : Sulfonamide-containing derivatives () highlight the role of electronegative groups in antimicrobial efficacy, whereas the target compound’s piperazine may broaden its spectrum due to increased membrane permeability.
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperazine and morpholine substituents enhance solubility compared to aryl or trifluoromethyl groups .
- Molecular Weight : The target compound (C22H27N7) has a molecular weight of 397.5 g/mol, comparable to glycohybrids (e.g., ~600–700 g/mol in ) but smaller than sulfonamide derivatives.
- logP : The 4-methylpiperazine group likely reduces logP (predicted ~2.5) versus trifluoromethylphenyl derivatives (logP > 4) , favoring better absorption.
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, including the target compound?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors such as hydrazine carbothioamides or hydrazonoyl chlorides with heterocyclic amines under reflux conditions. For example, pyrazolo[1,5-a]pyrimidine cores are formed via cyclization of 2-(1-(substituted-phenyl)ethylidene)hydrazine carbothioamides in ethanol or methanol . Key steps include refluxing for 6–8 hours, followed by crystallization. Structural variations (e.g., trifluoromethyl or aryl groups) are introduced using substituted hydrazines or electrophilic reagents .
Q. How is the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives verified experimentally?
Structural characterization employs:
- Elemental analysis to confirm stoichiometry.
- Spectral techniques :
- ¹H/¹³C NMR to assign proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
- Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry and substituent positioning .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl, trifluoromethyl, or aryl groups) influence antitumor activity in pyrazolo[1,5-a]pyrimidine derivatives?
Substituents significantly impact bioactivity:
- Methyl groups at positions 3 and 5 enhance metabolic stability by reducing oxidative degradation .
- Trifluoromethyl groups improve lipophilicity and membrane permeability, as seen in derivatives with IC₅₀ values <5 µM against HEPG2-1 liver carcinoma .
- Aryl substituents (e.g., 3-methylphenyl) enable π-π stacking interactions with target enzymes or receptors, as observed in kinase inhibition studies .
Methodological Note: Structure-activity relationship (SAR) studies should pair in vitro assays (e.g., MTT tests) with molecular docking to map binding interactions .
Q. What methodologies resolve contradictory data in biological evaluations of pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions in bioactivity data often arise from:
- Cell line variability : Validate results across multiple lines (e.g., HEPG2-1 vs. MCF-7) to rule out cell-specific effects .
- Solubility limitations : Use dimethyl sulfoxide (DMSO) at <0.1% v/v to avoid cytotoxicity artifacts .
- Assay interference : Confirm target engagement via orthogonal methods (e.g., Western blotting for apoptosis markers alongside viability assays) .
Q. How can synthetic routes be optimized for higher yields of pyrazolo[1,5-a]pyrimidine derivatives?
Optimization strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while improving yields by 15–20% .
- Purification techniques : Employ column chromatography with ethyl acetate/hexane gradients to isolate isomers .
Q. What computational tools are recommended for predicting physicochemical properties of such compounds?
- Lipophilicity : Calculate logP values using Molinspiration or ChemAxon .
- Solubility : Use the ESOL model (e.g., ESOL LogS < −4 indicates poor aqueous solubility) .
- ADMET profiling : Utilize SwissADME or ADMETLab to predict bioavailability and toxicity risks .
Methodological Challenges in Data Interpretation
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?
- Re-evaluate force fields : Adjust docking parameters (e.g., protonation states, solvation models) to better match physiological conditions .
- Validate target relevance : Confirm target expression in tested cell lines via qPCR or immunofluorescence .
- Consider off-target effects : Perform kinome-wide profiling to identify unintended interactions .
Emerging Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
